
6-(Dimethylamino)naphthalene-2-sulfonic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position . Naphthalene is a bicyclic compound that is made up of two fused benzene rings .
Synthesis Analysis
The synthesis of this compound involves the use of sodium cyanoborohydride in water . Other methods include the use of formaldehyde and Bronner acid in acetonitrile for a short duration, followed by the addition of sodium cyanoborohydride and acetic acid in acetonitrile at 20℃ for 5 hours .Molecular Structure Analysis
The molecular formula of this compound is C12H13NO3S . It has a molecular weight of 251.30 g/mol . The compound has 17 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
The surface electronic properties of graphene oxide (GO) were modified through reduction and functionalization . Non-covalent functionalization was found to be superior compared to covalent functionalization due to the formation of few-layer graphene with a low defect content .Physical and Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.3 cm/s . The compound is soluble in water .Aplicaciones Científicas De Investigación
6-(Dimethylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dyes and fluorescent compounds.
Biology: The compound serves as a fluorescent probe for studying biological molecules and processes, such as protein folding and enzyme activity.
Medicine: It is utilized in diagnostic assays and imaging techniques due to its fluorescent properties.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known to be an electrophilic reagent that can act as a hydrogen donor and catalyst in organic synthesis .
Mode of Action
6-(Dimethylamino)naphthalene-2-sulfonic acid, also known as MTANa, is an electrophilic reagent. It interacts with its targets by donating hydrogen atoms, which can facilitate various chemical reactions . It can also act as a catalyst, speeding up the rate of these reactions without being consumed in the process .
Biochemical Pathways
It is known to be involved in a variety of organic synthesis reactions, including hydrogenation reactions, peroxidation reactions, and dye reduction reactions . It can also participate in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
Pharmacokinetics
It is known to be soluble in water, forming a weakly basic solution
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a hydrogen donor and catalyst, it can facilitate a variety of chemical transformations, leading to the synthesis of new compounds . It can also be used as a dye, a fluorescent agent, and a biological marker .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, and its reactivity can be influenced by the presence of other reactants and the pH of the solution . It is a relatively stable compound, but care should be taken to avoid contact with oxidizing agents and strong acids to prevent hazardous reactions .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)naphthalene-2-sulfonic acid typically involves the reaction of dimethylamine with naphthalene-2-sulfonic acid. The process can be summarized as follows:
Starting Materials: Naphthalene-2-sulfonic acid and dimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process generally follows the same principles as the laboratory synthesis but is scaled up to accommodate higher production volumes .
Análisis De Reacciones Químicas
Types of Reactions
6-(Dimethylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl chloride: Another naphthalene sulfonate derivative used as a fluorescent labeling reagent.
Naphthalene-2,6-disulfonic acid: A compound with two sulfonic acid groups, used in similar applications but with different properties.
6-Dimethylamino-4-hydroxy-2-naphthalenesulfonic acid: A related compound with an additional hydroxyl group, affecting its reactivity and applications.
Uniqueness
6-(Dimethylamino)naphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and solubility characteristics. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as biochemical assays and imaging.
Propiedades
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGJWPCYRPPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435876 | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-51-5 | |
| Record name | 6-(Dimethylamino)-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34322-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


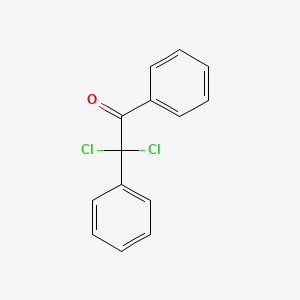


![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)
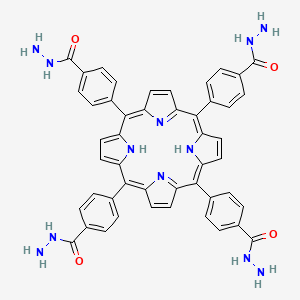

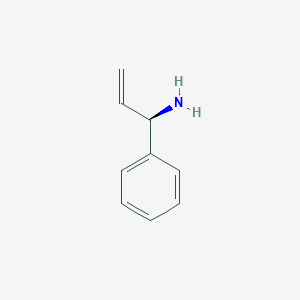

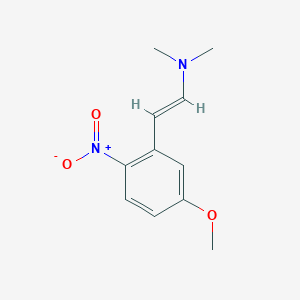
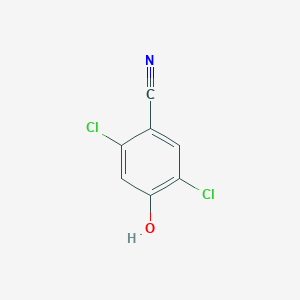

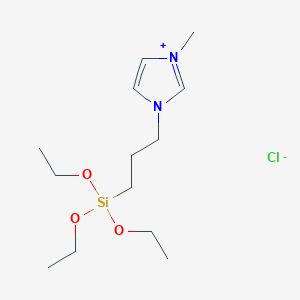

![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178029.png)
